molecular formula C19H17NO2S B11497893 1-phenyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-phenyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11497893
M. Wt: 323.4 g/mol
InChI Key: VFERVKGVFNIHGT-UHFFFAOYSA-N
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Description

1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline backbone with phenyl and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through a multi-step process. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl(thiophene-2-yl)carboxylates . The reaction conditions typically include the use of a base such as sodium ethoxide in an ethanol solvent, followed by heating under reflux.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or thiophene rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of quinoline-2,5-dione derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as probes in biochemical assays. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the quinoline backbone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a quinoline backbone with phenyl and thiophene substituents. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in coordination chemistry, organic electronics, and medicinal chemistry.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

1-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H17NO2S/c21-16-9-4-8-15-19(16)14(17-10-5-11-23-17)12-18(22)20(15)13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2

InChI Key

VFERVKGVFNIHGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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